molecular formula C10H18O B1588592 trans-4-Decen-1-al CAS No. 30390-50-2

trans-4-Decen-1-al

Cat. No.: B1588592
CAS No.: 30390-50-2
M. Wt: 154.25 g/mol
InChI Key: CWRKZMLUDFBPAO-UHFFFAOYSA-N
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Description

Occurrence in Natural Plant Matrices

trans-4-Decen-1-al is a notable component of the essential oils and volatile profiles of several well-known plants. Research has confirmed its presence in coriander leaf (Coriandrum sativum) and yuzu peel (Citrus junos). fragranceconservatory.comthegoodscentscompany.com In coriander, it is one of the key aliphatic aldehydes that contribute to its distinctive aroma, with its concentration varying depending on the plant's developmental stage. researchgate.net The compound has also been reported in the volatile emissions of Porophyllum ruderale. nih.gov

The following table provides a summary of plant matrices in which this compound has been identified:

Table 1: Natural Occurrence of this compound in Plant Matrices
Plant SpeciesCommon NamePlant Part
Coriandrum sativumCorianderLeaf
Citrus junosYuzuPeel
Porophyllum ruderale--

Biosynthetic Pathways and Precursor Metabolism

The formation of this compound in plants is intricately linked to the metabolism of lipids, specifically the oxidative cleavage of fatty acids.

The biosynthesis of aldehydes like this compound is often initiated by the enzymatic oxidation of unsaturated fatty acids. This process is catalyzed by lipoxygenase (LOX) enzymes. frontiersin.org While the direct enzymatic steps leading to this compound are not fully elucidated in all plant species, the general pathway involves the conversion of a fatty acid precursor. For instance, the formation of similar aldehydes, such as cis-3-hexenal (B147320) (leaf aldehyde), results from the enzymatic cleavage of linolenic acid. perfumerflavorist.com This suggests that a similar mechanism, involving specific fatty acid precursors and enzymatic machinery, is responsible for the production of this compound.

Fatty aldehydes and alcohols are recognized byproducts of lipid metabolism. frontiersin.org The pathways leading to their formation are an integral part of the broader lipid metabolic network in plants and other organisms. annualreviews.org These pathways can be influenced by various factors, including developmental stage and environmental conditions. For example, in the microalga Lobosphaera incisa, the production of various volatile organic compounds, including aldehydes, is altered in response to nitrogen deprivation, highlighting the dynamic nature of these metabolic pathways. frontiersin.org The synthesis of fatty acids, the foundational molecules for these aldehydes, is a fundamental process that can be reversible, with pathways like lipogenesis creating triglycerides from fatty acids and glycerol. youtube.com The breakdown of these triglycerides, in turn, can provide the fatty acid substrates for aldehyde biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30390-50-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-4-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3

InChI Key

CWRKZMLUDFBPAO-UHFFFAOYSA-N

SMILES

CCCCCC=CCCC=O

Isomeric SMILES

CCCCC/C=C/CCC=O

Canonical SMILES

CCCCCC=CCCC=O

density

0.843-0.850

Other CAS No.

65405-70-1
21662-09-9
30390-50-2

physical_description

colourless to slightly yellow liquid with an orange-like, fatty odour

Pictograms

Irritant

solubility

soluble in alcohol and most fixed oils;  insoluble in water

Origin of Product

United States

Research Trajectories and Scholarly Inquiry for Trans 4 Decen 1 Al

Chemical Synthesis and Production

A significant body of research has been dedicated to developing efficient and scalable methods for the chemical synthesis of this compound, reflecting its commercial demand. Several distinct routes have been published and patented.

Synthesis from 1-Octen-3-ol (B46169): One common industrial method involves the reaction of 1-octen-3-ol with ethyl vinyl ether. chemicalbook.comsmolecule.comechemi.com This pathway proceeds via a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction in organic chemistry.

Synthesis via Cross-Coupling: A patented method discloses a synthetic route starting from 5-bromo-trans-4-pentenal. google.com The process involves protecting the aldehyde group, followed by a cross-coupling reaction with n-pentyl magnesium bromide (a Grignard reagent), and a final deprotection step to yield the target molecule. google.com This approach highlights the use of modern organometallic chemistry to construct the carbon skeleton.

Synthesis via Oxidation: Another laboratory-scale method is the oxidation of the corresponding alcohol, trans-4-decen-1-ol. This conversion can be achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758).

Synthesis MethodKey ReactantsReaction TypeReference
Claisen Rearrangement1-Octen-3-ol, Ethyl vinyl etherPericyclic Reaction chemicalbook.comsmolecule.comechemi.com
Cross-Coupling5-bromo-trans-4-pentenal, n-pentyl magnesium bromideOrganometallic Cross-Coupling google.com
Oxidationtrans-4-decen-1-ol, Pyridinium chlorochromate (PCC)Oxidation of an Alcohol

Reaction Chemistry and Analytical Applications

The chemical reactivity of this compound, characteristic of an aldehyde, has been a subject of study. It can undergo oxidation to form carboxylic acids or reduction to yield alcohols. Its aldehyde group can also participate in nucleophilic substitution reactions to form products like imines or acetals.

In analytical chemistry, cis-4-Decenal, a stereoisomer of the title compound, is used as a standard for various purposes. fishersci.ca For instance, it has been used to investigate the release of odorants in hydrocolloid food models using static headspace gas chromatography (SHS-GC) and as a standard for the quantification of other aldehydes. fishersci.ca Such applications are vital for quality control and research in food science.

Environmental and Interspecies Studies

Broader scientific inquiries have included this compound in larger datasets to build predictive models. For example, it was one of the aldehydes used to develop an interspecies Quantitative Structure-Activity Relationship (QSAR) model. oup.comoup.com This type of research aims to predict the aquatic toxicity of chemicals based on their molecular structure and properties (like hydrophobicity and reactivity), which is a key trajectory in modern environmental toxicology. oup.com Furthermore, its biodegradability has been evaluated using standardized OECD test method guidelines, which is a critical aspect of assessing the environmental profile of commercial chemicals. givaudan.com

Advanced Synthetic Methodologies for Trans 4 Decen 1 Al

Stereoselective Synthetic Strategies for (E)-Dec-4-enal

The paramount challenge in the synthesis of trans-4-Decen-1-al is the stereoselective construction of the C4-C5 double bond in the trans or (E) configuration. The choice of synthetic strategy is critical in minimizing the formation of the corresponding (Z)-isomer, which can be difficult to separate and may possess different sensory properties. Key strategies include the use of stereospecific cross-coupling reactions and the oxidation of stereochemically pure precursors.

Palladium- and nickel-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds. wikipedia.org These reactions allow for the coupling of sp, sp2, and sp3 hybridized carbon atoms with high functional group tolerance and, crucially, with excellent stereocontrol. wikipedia.org For the synthesis of (E)-Dec-4-enal, Negishi and Suzuki coupling protocols are particularly relevant due to their well-documented ability to proceed with retention of stereochemistry from alkenyl precursors. pnas.orgorganic-chemistry.org

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. numberanalytics.com Its high functional group tolerance and stereospecificity make it a powerful tool in the synthesis of complex molecules. numberanalytics.com A plausible Negishi approach to (E)-Dec-4-enal would involve the coupling of an (E)-alkenyl halide with an alkylzinc reagent.

A general synthetic pathway could involve the following steps:

Formation of the Organozinc Reagent : An n-pentylzinc halide (e.g., C5H11ZnBr) is prepared from the corresponding n-pentyl halide.

Cross-Coupling Reaction : The n-pentylzinc halide is then coupled with a suitable 5-halopent-4-enal derivative, where the double bond is in the (E)-configuration and the aldehyde is protected (e.g., as an acetal). The use of a palladium catalyst, such as Pd(PPh₃)₄, facilitates the reaction. wikipedia.org The stereochemistry of the alkenyl halide is typically retained throughout the process. nobelprize.org

This method is noted for its high efficiency and the ability to form C(sp²)-C(sp³) bonds under mild conditions. acs.org

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, reacting an organoboron species with an organic halide catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com This reaction is renowned for its mild conditions, low toxicity of reagents, and high stereoselectivity. numberanalytics.comscirp.org

A potential Suzuki strategy for synthesizing (E)-Dec-4-enal could be designed as follows:

Preparation of the Organoboron Reagent : An (E)-alkenylboronic acid or ester, such as (E)-(5,5-diethoxy-pent-1-en-1-yl)boronic acid, is synthesized. This can be achieved through methods like the hydroboration of a terminal alkyne.

Cross-Coupling Reaction : The alkenylboronic acid is coupled with a pentyl halide (e.g., 1-bromopentane) in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄] and a base (e.g., Na₂CO₃, Cs₂CO₃). organic-chemistry.orgwikipedia.org The reaction stereospecifically forms the (E)-double bond in the product. xisdxjxsu.asia

The Suzuki reaction is highly effective for creating (E)-alkenes, and modifications using potassium alkenyltrifluoroborates have been shown to yield isomerically pure conjugated dienes, highlighting the method's precision. organic-chemistry.org

The aldehyde functional group is susceptible to a variety of reaction conditions, including nucleophilic attack from organometallic reagents and oxidation or reduction. libretexts.org Therefore, its temporary protection is a critical step in a multi-step synthesis. A common and effective strategy is the conversion of the aldehyde to an acetal (B89532), which is stable under the basic and nucleophilic conditions of many cross-coupling reactions.

A patented industrial synthesis of trans-4-decenal demonstrates this strategy effectively. wikipedia.org

Protection : The synthesis begins with a precursor, 5-bromo-trans-4-pentenal. Its aldehyde group is protected by reacting it with trimethyl orthoformate and methanol (B129727) in the presence of an acidic catalyst. This forms the corresponding 5-bromo-trans-4-pentenal dimethanol acetal. wikipedia.org This acetal is stable enough to be carried through to the subsequent cross-coupling step. wikipedia.org

Deprotection : After the carbon skeleton is assembled via a Grignard-based coupling to form trans-4-decenal dimethanol acetal, the aldehyde must be regenerated. wikipedia.org This is achieved through acetal hydrolysis. The acetal is treated with an acid, such as hydrochloric acid or sulfuric acid, in a solvent mixture like acetone/water. wikipedia.orgCurrent time information in Bangalore, IN. This step efficiently cleaves the acetal, yielding the final this compound with high purity after neutralization and distillation. wikipedia.orgCurrent time information in Bangalore, IN.

StepReagent(s)Purpose
Protection Trimethyl orthoformate, Methanol, Acid catalystConverts aldehyde to a stable dimethanol acetal.
Deprotection Hydrochloric acid or Sulfuric acid, Acetone/WaterHydrolyzes the acetal to regenerate the aldehyde.

An alternative and more direct route to (E)-Dec-4-enal involves the oxidation of the corresponding alcohol, (E)-dec-4-en-1-ol. This approach is advantageous if the precursor alcohol is readily available with the correct stereochemistry. The success of this method hinges on using a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the double bond or causing over-oxidation to a carboxylic acid.

Common reagents used for this type of transformation include:

Pyridinium (B92312) Chlorochromate (PCC) : PCC is a widely used reagent that provides reliable and clean oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) at room temperature. Current time information in Bangalore, IN.

Dess-Martin Periodinane (DMP) : DMP is another mild and highly selective oxidizing agent that offers the advantage of reacting under neutral conditions and at room temperature, often resulting in high yields with simple workup procedures.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.

These methods generally preserve the stereochemistry of the double bond present in the starting alcohol. nobelprize.org

Application of Negishi Coupling Protocols

Strategic Aldehyde Functional Group Protection and Deprotection

Synthetic MethodKey StepsTypical YieldStereoselectivity (E:Z)AdvantagesDisadvantages
Cross-Coupling (Grignard-based) Acetal protection, Grignard coupling, Deprotection~84% (overall for 2 steps) wikipedia.orgHigh (precursor dependent)High-yielding; suitable for industrial scale. wikipedia.orgMulti-step process; requires stoichiometric organometallic reagent.
Negishi Coupling Organozinc formation, Pd/Ni-catalyzed coupling>80% (for coupling step) pnas.org≥98:2 pnas.orgExcellent stereocontrol; high functional group tolerance. numberanalytics.comRequires preparation of moisture-sensitive organozinc reagents.
Suzuki Coupling Organoboron formation, Pd-catalyzed couplingGood to Excellent organic-chemistry.org≥98:2 pnas.orgExcellent stereocontrol; uses stable and less toxic boronic acids. organic-chemistry.orgscirp.orgCan require specific ligands and bases for optimal results.
Oxidation of (E)-dec-4-en-1-ol Oxidation with PCC, DMP, or Swern reagentsGood to Excellent Current time information in Bangalore, IN.High (dependent on precursor purity)Direct, one-step conversion.Relies on availability of the stereochemically pure alcohol precursor. Current time information in Bangalore, IN.

Biocatalytic and Enzymatic Routes to Unsaturated Aldehydes

The pursuit of sustainable and green chemical manufacturing has spurred significant interest in biocatalytic and enzymatic methods for the synthesis of valuable compounds like unsaturated aldehydes. These biological approaches offer high selectivity and operate under mild reaction conditions, presenting a compelling alternative to traditional chemical syntheses. The production of this compound and related unsaturated aldehydes can be achieved through several enzymatic pathways, primarily involving the oxidative transformation of fatty acids.

A predominant route for the biosynthesis of unsaturated aldehydes in plants and other organisms is the lipoxygenase (LOX) pathway. researchgate.net This pathway is a key component of the plant's defense mechanism against pests and pathogens and is responsible for the generation of a variety of volatile compounds, including "green leaf volatiles". researchgate.net The process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure. researchgate.net The primary substrates for this reaction are linoleic acid and α-linolenic acid, which are converted into 9- or 13-hydroperoxy fatty acids, depending on the specific LOX enzyme and reaction conditions. researchgate.net

Following the action of LOX, the enzyme hydroperoxide lyase (HPL) cleaves the resulting fatty acid hydroperoxides. ftb.com.hr This cleavage results in the formation of a short-chain aldehyde and an oxo-acid. ftb.com.hr The specificity of the HPL determines the final aldehyde product. For instance, the cleavage of 13-hydroperoxides of linoleic and linolenic acids yields C6-aldehydes, while the cleavage of 9-hydroperoxides produces C9-aldehydes. researchgate.net While the production of C6 and C9 aldehydes is well-documented, the LOX-HPL pathway can also be harnessed to produce C10-aldehydes. ftb.com.hr A patent has described novel lipoxygenase enzymes from algae sources that can catalyze the production of unsaturated C10-aldehydes from polyunsaturated fatty acids. google.com

Another significant enzymatic route for aldehyde production involves α-dioxygenases (α-DOX). nih.gov These heme-containing enzymes are involved in the α-oxidation of fatty acids in plants. nih.gov They catalyze the oxidation of medium-chain fatty acids to 2-hydroperoxy fatty acids, which then spontaneously decarboxylate to yield a fatty aldehyde with one less carbon atom (Cn-1). nih.gov This pathway has been successfully employed to convert various fatty acids, including decanoic acid, into their corresponding aldehydes. nih.gov Recent research has highlighted the potential of α-DOXs from cyanobacteria, which show activity towards medium-chain fatty acids (C10 to C14), for the biosynthesis of fatty aldehydes. nih.gov

The biotransformation of fatty acids by microorganisms presents another viable strategy. Various bacteria and fungi have been shown to convert fatty acids like oleic acid into a range of oxygenated derivatives. nih.gov While direct conversion to this compound is not explicitly detailed, these microbial transformations often involve hydroxylation and oxidation steps that could potentially be engineered to produce the desired aldehyde. For example, the biotransformation of linoleic acid by Lactobacillus plantarum has been shown to produce a variety of fatty acid derivatives. nih.gov

The following tables summarize key research findings related to the enzymatic production of unsaturated aldehydes, providing insights into the enzymes, substrates, and conditions that could be adapted for the synthesis of this compound.

Table 1: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Systems for Aldehyde Production

Enzyme SourceSubstrateKey Product(s)Relevant Findings
Soybean Lipoxygenase and recombinant Hydroperoxide LyaseVegetable OilsC6-aldehydesA biocatalytic process for the production of C6-aldehydes from vegetable oils was developed. researchgate.net
Sugar Beet Leaves (source of HPL)Linolenic acid 13-hydroperoxidecis-3-Hexenal (B147320)Achieved a maximum yield of 80% after 2 minutes of reaction. researchgate.net
Algae (novel LOX)Polyunsaturated fatty acidsUnsaturated C10-aldehydesNovel bifunctional LOX enzymes were identified for the production of C10-aldehydes. google.com
Arabidopsis thaliana (HPL)13-HPOD and 13-HPOTHexanal and cis-3-hexenalThe enzyme directs the synthesis of C6 volatiles, reducing the pool of hydroperoxides available for jasmonate production. nih.gov

Table 2: α-Dioxygenase (α-DOX) Systems for Aldehyde Production

Enzyme SourceSubstrate(s)Key Product(s)Relevant Findings
Rice (α-DOX)Medium-chain fatty acids (Cn)Cn-1 fatty aldehydesPlant α-dioxygenases require molecular oxygen as a co-substrate. nih.gov
Crocosphaera subtropica (Csα-DOX) and Vibrio harveyi (VhFALDH)Fatty acids from sea buckthorn pulp oilVarious shortened aldehydesA tandem reaction was developed to produce multiple different aldehydes with carbon chains shortened by one C-atom per reaction cycle. nih.gov
Calothrix parietina (CalDOX) and Leptolyngbya sp. (LepDOX)Medium-chain fatty acids (C10-C14)Fatty aldehydesThese novel cyanobacterial α-DOXs are useful for fatty aldehyde biosynthesis. nih.gov

Advanced Analytical Techniques for Characterization and Quantitation of Trans 4 Decen 1 Al

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in separating trans-4-decen-1-al from complex mixtures, allowing for its accurate detection and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. mdpi.com This method offers high-resolution separation and sensitive detection, making it ideal for creating detailed volatile profiles of various samples. mdpi.com In the analysis of food products and essential oils, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS. nih.govmdpi.com This approach allows for the extraction of volatile and semi-volatile compounds from the sample's headspace before they are introduced into the GC-MS system. nih.gov

For instance, in the analysis of sweet orange juice, HS-SPME-GC-MS was used to identify and quantify a range of volatile organic compounds (VOCs), including this compound. nih.gov The typical GC-MS setup involves a capillary column, such as a DB-5ms, which separates compounds based on their boiling points and polarity. nih.govacs.org The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting mass spectra are used for identification by comparing them to spectral libraries like NIST. tandfonline.commdpi.com

A typical GC-MS analysis might employ the following parameters:

ParameterValue
Column DB-5 MS (30 m × 0.25 mm, 0.25 μm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 35°C (0 min), ramp to 98°C at 7°C/min, then to 161°C at 3°C/min, and finally to 241°C at 10°C/min (held for 16 min)
Ionization Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
The data in this table is illustrative of a common method used in food analysis. nih.gov

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative, particularly for non-volatile, polar, or thermally labile molecules. wikipedia.org LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.orgthermofisher.com This technique is highly versatile and finds applications in diverse fields including biotechnology, environmental monitoring, and the pharmaceutical industry. wikipedia.org

For compounds that are not easily analyzed by GC-MS, LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity. nih.govnih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC and MS more robust and routine. nih.gov ESI allows for the ionization of a wide range of biological molecules, making it a cornerstone of modern LC-MS. nih.gov While direct applications for this compound are less common than GC-MS due to its volatile nature, LC-MS could be employed for the analysis of its derivatives or in complex matrices where other components are of interest. wikipedia.orgspectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Spectroscopic Characterization Techniques

Beyond chromatographic methods, spectroscopic techniques provide valuable information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can be used to confirm the compound's structural isomers, particularly focusing on the α,β-unsaturated aldehyde moiety. Physicochemical properties such as the refractive index (typically between 1.438 and 1.444) and specific gravity (ranging from 0.839 to 0.849) also serve as important parameters for its characterization.

High-Resolution Analysis for Isomeric Purity and Trace Detection

Ensuring the isomeric purity and detecting trace amounts of this compound are critical for quality control in its applications.

In a GC-O system, the effluent from the chromatographic column is split, with one portion going to a standard detector (like an MS or FID) and the other to a sniffing port where a trained panelist can evaluate the odor. odourobservatory.orgmdpi.com This allows for the direct correlation of specific chemical compounds with their perceived aroma. odourobservatory.org GC-O has been instrumental in identifying key odorants in a wide variety of foods and beverages, helping to reconstruct their characteristic aromas and identify off-flavors. nih.govpfigueiredo.org For this compound, which is known for its powerful citrus and orange-like odor, GC-O can determine its sensory impact in a complex aroma mixture. thegoodscentscompany.com

Biological and Ecological Significance

Role as an Aroma Chemical in Flavor and Fragrance Science

trans-4-Decen-1-al is a significant aliphatic aldehyde in the flavor and fragrance industry, valued for its potent and distinct sensory characteristics. thegoodscentscompany.com It is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₈O. echemi.com This compound is recognized for its powerful and diffusive nature, which allows it to be effective even at very low concentrations. thegoodscentscompany.comgivaudan.com

The olfactory profile of this compound is complex and multifaceted, primarily characterized by its intense aldehydic and citrus notes. thegoodscentscompany.comindiamart.com It is frequently described as having a fresh, green, and floral aroma. echemi.comchemicalbook.com The dominant citrus character is often specified as reminiscent of orange, mandarin, and tangerine peels. thegoodscentscompany.combedoukian.compellwall.com Upon dilution, it can also exhibit hints of muguet (lily of the valley). thegoodscentscompany.combedoukian.com Its powerful and diffusive qualities provide a significant "lift" to fragrance compositions. thegoodscentscompany.comgivaudan.com

The table below summarizes the key perceptual descriptors associated with this compound's aroma.

Descriptor Category Specific Attributes
Primary Aldehydic, Citrus, Green
Citrus Nuances Orange, Mandarin, Tangerine, Orange Peel
Secondary Floral, Fruity, Fresh
Subtle Notes Muguet (on dilution), Herbaceous, Waxy
Intensity Powerful, Diffusive, Radiant

This table compiles data from various industry and scientific sources. thegoodscentscompany.comechemi.comindiamart.combedoukian.compellwall.com

In the realm of flavor science, this compound contributes a distinct taste profile characterized by strong, overripe citrus notes with fatty and waxy undertones. thegoodscentscompany.com It is utilized to enhance the base of various citrus flavors, proving particularly effective for orange, tangerine, mandarin, and grapefruit flavor systems. thegoodscentscompany.comthegoodscentscompany.com

This aldehyde is also found in nature. Research has identified its presence in natural sources such as coriander leaf and yuzu, contributing to their characteristic aroma profiles. fragranceconservatory.com The cis-isomer, (Z)-4-decenal, is noted for its strong, zesty citrus peel and cardamom notes and is used in flavors like cilantro, ginger, and Asian pear. thegoodscentscompany.com

This compound is a highly valued top-note ingredient in perfumery. aarav.co Its primary function is to introduce a fresh, natural, and powerful citrus effect that imparts tremendous lift and radiance to a fragrance. thegoodscentscompany.comgivaudan.com Due to its exceptional strength, perfumers are advised to use it with great caution, often in solutions of 1% or less. thegoodscentscompany.compellwall.com

The perfumer Arcadi Boix Camps described it as an "extremely agreeable, citric aldehyde, orange flower odour" that can "profoundly change every kind of floral note in alcoholic perfumes". thegoodscentscompany.compellwall.com It is used to create fresh, citrus-like notes in various fragrance applications, including those for hard-surface detergents where it has been noted for its stability in acidic formulations. chemicalbook.comgoogle.com Its ability to blend well with other floral and fruity notes has made it a staple in creating signature scents.

Contribution to Natural and Formulated Flavor Systems

Potential Roles in Interspecies Chemical Communication

The role of unsaturated aldehydes in chemical communication between organisms is an area of ongoing research. While direct evidence for this compound as a primary pheromone is limited, related compounds have been implicated in such interactions. For instance, a study on the woodwasps Sirex noctilio and Sirex nitobei investigated potential pheromone components. While (Z)-3-decenol was identified as a key component, the related compound (Z)-4-decen-1-ol was a suspected minor component, though it was not ultimately identified in the extracts from these species in that particular study. mdpi.com

Another study noted that this compound was one of the compounds involved in the behavioral alterations of parasitoids, suggesting a potential role as a semiochemical (a chemical involved in interspecific interactions). ethz.ch Furthermore, various aliphatic sulfates derived from related decenols have been identified as kairomones for Daphnia, water fleas that induce morphological defenses in phytoplankton. researchgate.net These findings hint at a broader ecological role for C10 unsaturated aldehydes and their derivatives in mediating interactions between different species.

Broader Biological Interactions and Signalling

The biological activities of this compound and its isomers are not extensively characterized, but some research points to potential interactions. The general compound "4-Decenal" has been listed as a uremic toxin, which are compounds that accumulate in the body due to kidney failure. nih.gov Uremic toxins are classified into groups based on their physicochemical properties, and as a small, lipid-soluble molecule, 4-decenal falls into a category of compounds that can lead to various health complications with chronic exposure. nih.gov It is important to note that this information often refers to the compound class or a mix of isomers rather than specifically the trans isomer. nih.gov

Toxicological Profile and Environmental Fate Assessments

Evaluation of Genotoxicity and Mutagenic Potential

The assessment of genotoxicity, the potential for a chemical to damage genetic material, is a critical component of the safety evaluation of trans-4-Decen-1-al. This involves a battery of tests designed to detect different types of genetic damage.

In Vitro Mutagenicity Assays (e.g., Ames Test)

In vitro mutagenicity assays are conducted in a controlled laboratory setting using cells or microorganisms. The Ames test, a widely used bacterial reverse mutation assay, is a key component of this evaluation. wikipedia.org This test utilizes specific strains of Salmonella typhimurium that have a pre-existing mutation preventing them from synthesizing the essential amino acid histidine. wikipedia.org The assay determines if a chemical can cause a reverse mutation, allowing the bacteria to once again produce histidine and grow in a histidine-free medium. wikipedia.org

For this compound (FEMA 3264), the Ames test was conducted using S. typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, both with and without metabolic activation (S9). femaflavor.org The results of these studies were negative, indicating that under the tested conditions, this compound did not induce gene mutations in these bacterial strains. femaflavor.org

The Research Institute for Fragrance Materials (RIFM) also utilizes screening tools like the BlueScreen™ HC assay, a mammalian cell-based test that measures genotoxicity and cytotoxicity, to prioritize fragrance ingredients for further testing. researchgate.net

Table 1: Summary of In Vitro Mutagenicity Data for this compound

Test SystemStrains/Cell LineMetabolic ActivationResult
Ames TestS. typhimurium TA98, TA100, TA102, TA1535, TA1537With and without S9Negative femaflavor.org

In Vivo Chromosomal Aberration and Micronucleus Studies

To complement in vitro data, in vivo studies are conducted in living organisms to assess the potential for chromosomal damage. These studies, such as the micronucleus test, provide a more comprehensive picture of a substance's genotoxic potential within a whole biological system. eaht.orgxenometrix.ch The in vivo micronucleus test in rodents is a standard assay for detecting both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause changes in chromosome number). xenometrix.cheuropa.eu

For this compound, an in vivo micronucleus test was performed in male and female NMRI mice. femaflavor.org The results of this study were negative, indicating that this compound did not induce the formation of micronuclei in the bone marrow cells of these mice. femaflavor.org This finding, along with the negative Ames test results, led the Expert Panel to conclude that there are no specific concerns regarding the genotoxicity of this compound. femaflavor.org

Table 2: Summary of In Vivo Genotoxicity Data for this compound

Test SystemSpecies/StrainEndpointResult
Micronucleus TestNMRI Mice (male and female)Micronuclei formation in bone marrow cellsNegative femaflavor.org

Ecotoxicological Assessments in Aquatic Environments

The potential impact of this compound on aquatic ecosystems is evaluated through ecotoxicological assessments. These assessments often utilize predictive models to estimate the environmental concentration and potential toxicity of the substance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a chemical based on its molecular structure. nih.gov In ecotoxicology, QSAR models are employed to estimate the toxicity of chemicals to aquatic organisms, such as fish and daphnia, when experimental data are limited. epa.govmdpi.comresearchgate.net

The Research Institute for Fragrance Materials (RIFM) has developed an approach to prioritize fragrance materials for aquatic risk assessment. researchgate.net This involves estimating the Predicted Environmental Concentration (PEC) based on physicochemical properties and usage volume. researchgate.net An effect level is then predicted using a general QSAR for aquatic toxicity, from which a Predicted No-Effect Concentration (PNEC) is calculated. researchgate.netmdpi.com If the PEC/PNEC ratio exceeds one, more specific QSAR models like the Ecological Structure-Activity Relationships (ECOSAR) program are used for refinement. researchgate.netepa.gov

Regulatory Frameworks and Safety Assessment Methodologies (e.g., FEMA GRAS, RIFM)

The safety of this compound for its intended use in flavors and fragrances is ensured through established regulatory frameworks and rigorous safety assessments conducted by expert panels.

The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has designated this compound as Generally Recognized as Safe (GRAS) for use as a flavoring substance. femaflavor.orgthegoodscentscompany.com This determination is based on a comprehensive evaluation of available scientific data, including its metabolic fate and toxicological profile.

The Research Institute for Fragrance Materials (RIFM) conducts independent safety assessments of fragrance ingredients. researchgate.net The RIFM's safety assessment process considers various endpoints, including genotoxicity, and relies on a weight-of-evidence approach. researchgate.net

Environmental Biodegradation and Persistence Pathways

The assessment of biodegradation often involves standardized tests that evaluate the rate and extent to which a chemical is broken down under specific environmental conditions. nih.gov The hydrolysis of fats and oils, a process relevant to the breakdown of aldehydes like this compound, can occur under various conditions of temperature and pressure, sometimes with the aid of catalysts. usda.gov The ultimate goal is to understand how readily the substance will be removed from the environment, thereby reducing potential long-term exposure and risk. nih.govopenrepository.com

Adherence to OECD Guidelines for Biodegradability Testing

The assessment of the biodegradability of chemical substances is a critical component of determining their environmental fate. The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals. industrialchemicals.gov.au Specifically, the OECD 301 series of tests are designed to evaluate the "ready biodegradability" of substances, indicating their potential for rapid and ultimate degradation in the environment. regulations.gov A substance is generally considered readily biodegradable if it achieves a degradation level of over 60% within a 28-day period, often within a 10-day window. givaudan.comwessling-group.com This determination is crucial for substances like this compound, an aldehyde used in fragrances and flavors. givaudan.comdirectpcw.com

A key method within this series is the OECD Guideline 301 F, the Manometric Respirometry Test. wessling-group.com This test measures the oxygen consumed by microorganisms as they break down a test substance in an aqueous medium under aerobic conditions. wessling-group.com The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. wessling-group.comolipes.com For a substance to be classified as readily biodegradable under this guideline, it must typically reach 60% biodegradation within a 10-day window during the 28-day test. wessling-group.comgoogle.com

Research findings indicate that this compound and its analogues are readily biodegradable. In a study following the OECD Guideline 301 F, a test chemical demonstrated significant degradation. europa.eu The study, which used activated sludge from a wastewater treatment plant as the inoculum at a concentration of 100 mg/L, found that the substance was 86% biodegraded after 28 days based on oxygen consumption. europa.eu This level of degradation strongly supports the classification of the substance as readily biodegradable.

The following table summarizes the results from a ready biodegradability test conducted in accordance with OECD Guideline 301 F.

Test ParameterDetails
Test Guideline OECD Guideline 301 F (Ready Biodegradability: Manometric Respirometry Test)
Inoculum Activated sludge from a wastewater treatment plant
Test Substance Concentration 100 mg/L
Test Duration 28 days
Parameter Measured Oxygen Consumption
Result 86% degradation
Conclusion Readily biodegradable

This data is based on an experimental study for a test chemical consistent with the properties of this compound. europa.eu

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis and Production

The chemical industry is increasingly focused on green chemistry, and the synthesis of trans-4-Decen-1-al is no exception. Future research is geared towards developing more environmentally friendly and efficient production methods. One promising avenue is the use of biocatalysis, employing enzymes to carry out specific reaction steps, which can lead to higher selectivity and milder reaction conditions compared to traditional chemical methods.

Current laboratory-scale synthesis often involves the oxidation of the corresponding alcohol, trans-4-decen-1-ol, using reagents like pyridinium (B92312) chlorochromate (PCC). While effective, this method can generate hazardous waste. Another patented approach starts with 5-bromo-trans-4-pentenal, proceeds through an acetal (B89532) protection, a Grignard reaction with n-pentyl magnesium bromide, and finally deprotection to yield the target aldehyde. google.com This multi-step process, while achieving high yields, highlights the need for more streamlined and sustainable alternatives. google.com

Innovations may also focus on utilizing renewable starting materials. fragranceconservatory.com The fragrance industry, for instance, is exploring the use of renewable carbon sources to produce nature-identical compounds like this compound. fragranceconservatory.comgivaudan.com The development of catalytic systems that minimize waste and energy consumption will be crucial for the large-scale, sustainable production of this valuable compound.

Development of Advanced Spectroscopic and Chromatographic Techniques

Accurate identification and quantification of this compound, especially in complex mixtures such as essential oils and food products, are critical for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is a standard and highly sensitive method for this purpose. mdpi.com However, future research will likely focus on enhancing these techniques for even greater resolution and efficiency.

Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offer alternative separation strategies. sielc.com The use of different column technologies, like Newcrom R1 and C18, allows for tailored separation conditions. sielc.com For instance, HPLC methods using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid have been developed for analyzing (E)-4-Decenal. sielc.com The development of faster UPLC applications with smaller particle columns (e.g., 3 µm) can significantly reduce analysis time. sielc.com

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural confirmation. A Chinese patent provides detailed 1H and 13C NMR data for trans-4-decenal, which serves as a crucial reference for its identification. google.com Future research may involve the development of novel spectroscopic methods or the application of existing techniques in new ways to provide more detailed structural and conformational information.

Exploration of Chemoreception and Neurobiological Mechanisms

This compound is a potent aroma compound with a characteristic citrusy and aldehydic scent. chemicalbook.comthegoodscentscompany.com Understanding how this molecule interacts with olfactory receptors is a key area of future research. The sense of smell is initiated when odorant molecules bind to olfactory receptors (ORs) in the olfactory receptor neurons (ORNs). nih.gov These interactions trigger electrical signals that are processed by the brain, leading to odor perception. nih.gov

The field of insect olfaction provides a valuable model for studying these mechanisms. rsc.org Research on insects has shown that ORs, in conjunction with co-receptors like Orco, are responsible for detecting a vast array of chemical signals with high sensitivity and specificity. rsc.org Furthermore, odorant-binding proteins (OBPs) play a role in solubilizing and transporting hydrophobic odorant molecules to the ORNs. rsc.org

Future studies on this compound will likely focus on identifying the specific human ORs that it activates. Techniques like in situ Hi-C and cryo-electron microscopy are providing unprecedented insights into the structure and function of these receptors. nih.gov By elucidating the precise binding mechanisms and the subsequent neural signaling pathways, researchers can gain a deeper understanding of how the scent of this compound is perceived.

Elucidation of Comprehensive Biosynthetic Networks

While this compound can be synthesized chemically, it is also found in nature, occurring in plants like coriander leaf and yuzu. fragranceconservatory.com The biosynthetic pathways that lead to its formation in these organisms are not fully understood. Future research will aim to map out the complete enzymatic networks responsible for its production.

This involves identifying the precursor molecules and the specific enzymes that catalyze each step of the synthesis. Understanding these pathways could open up possibilities for biotechnological production of this compound, for example, by engineering microorganisms or plants to produce it in larger quantities. This approach aligns with the growing demand for natural and sustainably sourced ingredients in the flavor and fragrance industries.

Integrated Toxicological and Environmental Fate Investigations

As with any chemical compound, a thorough understanding of the toxicological profile and environmental impact of this compound is essential. The Research Institute for Fragrance Materials (RIFM) is conducting a comprehensive safety assessment of this compound. fragranceconservatory.comresearchgate.net

Initial data suggests that it is harmful to aquatic life with long-lasting effects. thermofisher.com It is also a volatile organic compound (VOC) that is likely to be mobile in the environment. thermofisher.com Future toxicological studies will continue to evaluate its potential for effects such as skin sensitization, for which quantitative structure-activity relationship (QSAR) models are being developed for aldehydes. researchgate.net In vivo tests in mice have indicated that a similar material, trans-4-Decenal, is not mutagenic. perfumersapprentice.com

Unveiling Novel Biological and Industrial Applications

This compound is already widely used as a flavoring agent and in the fragrance industry to impart fresh, citrus notes. chemicalbook.comthegoodscentscompany.com However, ongoing research may uncover new applications for this versatile compound.

In the food industry, its potential as an antimicrobial agent for food preservation is an area of interest. Studies have shown that it possesses moderate antioxidant activity, which could also contribute to its protective effects in food systems. Furthermore, its volatile nature makes it a potential biomarker for detecting infections in agricultural products, such as grey mold in strawberries, where its cis-isomer has been identified. fishersci.ca

The unique chemical properties of this compound, including its reactive aldehyde group, suggest potential for its use as a building block in the synthesis of other valuable chemicals. As research continues to unravel its biological and chemical properties, new and innovative applications in diverse fields such as agriculture, medicine, and materials science may emerge.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number65405-70-1 fragranceconservatory.comgivaudan.comsielc.comchemicalbook.comthermofisher.comechemi.comchemsrc.comindiamart.com
Molecular FormulaC10H18O sielc.comfishersci.caechemi.comchemsrc.comchemexper.com
Molecular Weight154.25 g/mol sielc.comfishersci.caechemi.comindiamart.com
AppearanceColorless to pale yellow liquid echemi.com
OdorAldehydic, citrus, green, orange-like chemicalbook.comthegoodscentscompany.comechemi.com
Boiling Point90-100 °C (15 mmHg) echemi.comchemsrc.com
Flash Point78 - 85 °C echemi.comchemsrc.com
Density0.839–0.849 g/cm³
Refractive Index1.438–1.444

Q & A

Q. How does this compound interact with food matrices during flavor encapsulation studies?

  • Methodological Answer : Use spray-drying or coacervation techniques with maltodextrin/gum arabic. Quantify retention efficiency via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Optimize parameters (e.g., inlet temperature, wall material ratio) via response surface methodology (RSM) .

Q. What role does this compound play in insect pheromone communication systems?

  • Methodological Answer : Conduct electrophysiological recordings (EAG) on antennae of target species. Pair with wind tunnel assays to measure behavioral responses. Use synthetic blends to test synergism/antagonism with other pheromone components .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.